molecular formula C18H14Cl2FNO2 B3035666 1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene CAS No. 338401-26-6

1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene

Cat. No. B3035666
CAS RN: 338401-26-6
M. Wt: 366.2 g/mol
InChI Key: LHZIYWLWDILKIM-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms at the 1 and 3 positions. The 2 position of the benzene ring is attached to a carbonyl group, which is further linked to an ethylidene group. This ethylidene group is attached to a cyclopropyl group, which is substituted with a 4-fluorophenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Neuroleptic Agents : A compound structurally related to 1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene, namely 2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone, has been synthesized and labeled with carbon-14 for use in metabolic studies. This highlights the compound's potential in neuroleptic drug development (Nakatsuka et al., 1979).

  • Crystal Structure Studies : Another related compound, (Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate, has been synthesized, providing insights into the crystal structures of similar compounds, which could be relevant for understanding the structural aspects of 1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene (Dehua Zhang et al., 2007).

  • Oxidation Catalysis : Dichloroiron(III) complexes, closely related to the compound , have been used as catalysts for oxidative reactions. This indicates potential applications of 1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene in catalysis and oxidation processes (Lakk-Bogáth et al., 2015).

Pharmacological Applications

  • 1,4-Dihydropyridine Derivatives : Compounds like 1,4-dihydropyridine derivatives, which have structural similarities to 1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene, display potential calcium modulatory properties. This suggests possible pharmacological applications in areas like cardiovascular drug development (Linden et al., 2011).

Material Science

  • Polymer Synthesis : Related compounds have been utilized in the synthesis of polymers with specific properties, like photoinitiated cationic polymerization. This indicates that 1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene could be valuable in the field of advanced polymer materials (Abdo Al-Doaiss et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s important to note that this compound is intended for research use only.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. As a general rule, avoid contact with skin and eyes, and do not ingest or inhale .

properties

IUPAC Name

[(E)-1-[2-(4-fluorophenyl)cyclopropyl]ethylideneamino] 2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FNO2/c1-10(13-9-14(13)11-5-7-12(21)8-6-11)22-24-18(23)17-15(19)3-2-4-16(17)20/h2-8,13-14H,9H2,1H3/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZIYWLWDILKIM-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=C(C=CC=C1Cl)Cl)C2CC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=C(C=CC=C1Cl)Cl)/C2CC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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